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molecular formula C10H10N2 B8494659 5-(prop-1-en-2-yl)-1H-indazole

5-(prop-1-en-2-yl)-1H-indazole

Cat. No. B8494659
M. Wt: 158.20 g/mol
InChI Key: WLJAWTGDWNIVGN-UHFFFAOYSA-N
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Patent
US08658646B2

Procedure details

A 2:3 mixture of 5-(prop-1-en-2-yl)-1H-indazole and 1H-indazole (0.9 g), 10% Pd/C (0.2 g) in 150 mL of methanol was stirred at room temperature under H2 balloon for 3 hours. Pd/C was filtered off and the filtrate was concentrated under reduced pressure to give crude 5-isopropyl-1H-indazole (0.85 g) as an oil. LCMS: (M+H)+=161.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
0.2 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]=[C:2]([C:4]1[CH:5]=[C:6]2[C:10](=[CH:11][CH:12]=1)[NH:9][N:8]=[CH:7]2)[CH3:3].N1C2C(=CC=CC=2)C=N1>CO.[Pd]>[CH:2]([C:4]1[CH:5]=[C:6]2[C:10](=[CH:11][CH:12]=1)[NH:9][N:8]=[CH:7]2)([CH3:3])[CH3:1]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=C(C)C=1C=C2C=NNC2=CC1
Name
Quantity
0.9 g
Type
reactant
Smiles
N1N=CC2=CC=CC=C12
Name
Quantity
150 mL
Type
solvent
Smiles
CO
Name
Quantity
0.2 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature under H2 balloon for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Pd/C was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)(C)C=1C=C2C=NNC2=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.85 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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